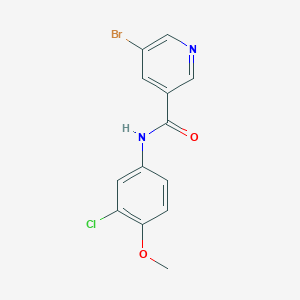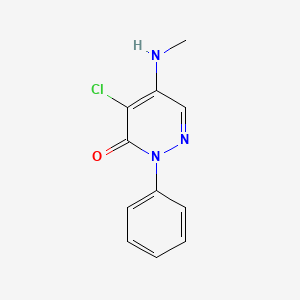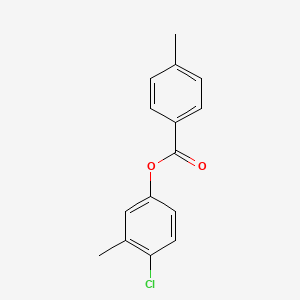![molecular formula C19H16ClN3O B5684804 1-(4-Chlorophenyl)-3-{4-[(pyridin-4-YL)methyl]phenyl}urea](/img/structure/B5684804.png)
1-(4-Chlorophenyl)-3-{4-[(pyridin-4-YL)methyl]phenyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-{4-[(pyridin-4-YL)methyl]phenyl}urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chlorophenyl group and a pyridinylmethyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-{4-[(pyridin-4-YL)methyl]phenyl}urea typically involves the reaction of 4-chlorophenyl isocyanate with 4-[(pyridin-4-yl)methyl]aniline. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-{4-[(pyridin-4-YL)methyl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
1-(4-Chlorophenyl)-3-{4-[(pyridin-4-YL)methyl]phenyl}urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Pharmacology: It is used in research to understand its effects on biological systems, including its interaction with receptors and its pharmacokinetic properties.
Chemical Biology: The compound is utilized in studies exploring its role in biological pathways and its potential as a chemical probe.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-{4-[(pyridin-4-YL)methyl]phenyl}urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and effect on cellular processes are essential to understand its mechanism of action .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea: Known for its role as a cannabinoid receptor antagonist.
(4-chlorophenyl)(pyridin-3-yl)methanone: Another compound with a chlorophenyl and pyridinyl group, used in various chemical syntheses.
Uniqueness: 1-(4-Chlorophenyl)-3-{4-[(pyridin-4-YL)methyl]phenyl}urea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c20-16-3-7-18(8-4-16)23-19(24)22-17-5-1-14(2-6-17)13-15-9-11-21-12-10-15/h1-12H,13H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAMCJGEKXYZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(2-ethoxyphenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidine](/img/structure/B5684721.png)
![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5684725.png)
![7-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5684734.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5684740.png)

![1-[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-thiophen-3-ylethanone](/img/structure/B5684760.png)

![(4S)-1-cyclopentyl-N,N-diethyl-4-{[(5-methyl-1H-pyrazol-1-yl)acetyl]amino}-L-prolinamide](/img/structure/B5684774.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(5-methyl-2-thienyl)sulfonyl]-3-pyrrolidinamine](/img/structure/B5684775.png)
![1-[2-({[(6-fluoro-4-hydroxyquinolin-2-yl)methyl]amino}methyl)benzyl]pyrrolidin-2-one](/img/structure/B5684783.png)
![4-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5684790.png)
![1-[(4-Phenylphenyl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B5684801.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxynicotinamide](/img/structure/B5684808.png)

